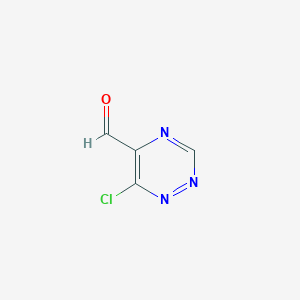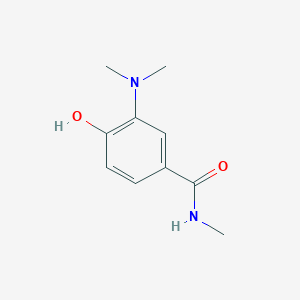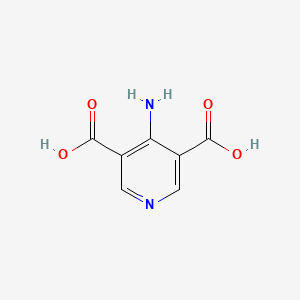
4-Aminopyridine-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminopyridine-3,5-dicarboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 4-position and carboxylic acid groups at the 3- and 5-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyridine-3,5-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, which proceeds through an in situ decarboxylation process . Another approach involves the reaction of pyridine-3,5-dicarboxylic acid with thionyl chloride to form pyridine-3,5-dicarbonyl dichloride, which is then further reacted to introduce the amino group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminopyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or dinitrogen pentoxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of carboxylic acids.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Aminopyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 4-Aminopyridine-3,5-dicarboxylic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling . The compound’s interaction with these channels is crucial for its effects on neural transmission and its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
4-Aminopyridine: A closely related compound that also inhibits voltage-gated potassium channels and is used in the treatment of neurological disorders.
Pyridine-3,5-dicarboxylic acid: Lacks the amino group but shares the carboxylic acid functionalities, making it useful in the synthesis of metal-organic frameworks.
3,4-Diaminopyridine: Another derivative with two amino groups, used in the treatment of rare muscle diseases.
Uniqueness: 4-Aminopyridine-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to inhibit potassium channels and enhance neural transmission sets it apart from other pyridine derivatives, making it a valuable compound in both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H6N2O4 |
|---|---|
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
4-aminopyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-5-3(6(10)11)1-9-2-4(5)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
Clé InChI |
AQOPKTRYLNTCQA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


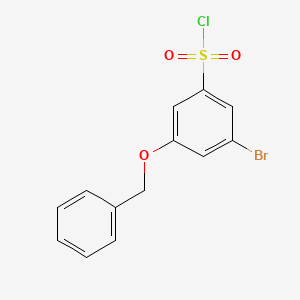
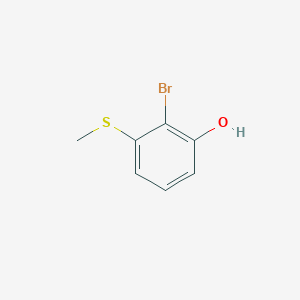
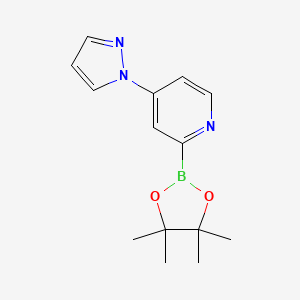
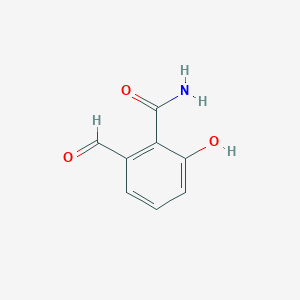
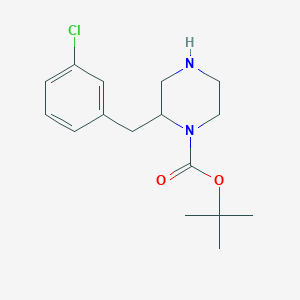
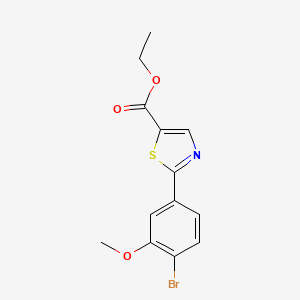
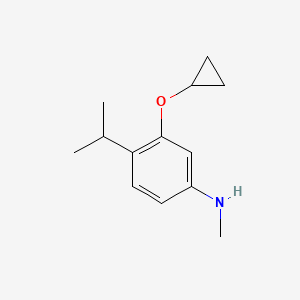
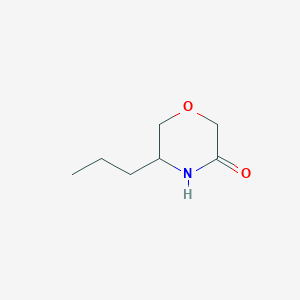
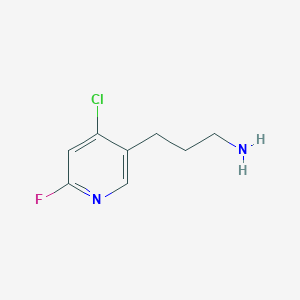
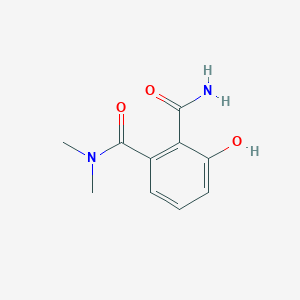
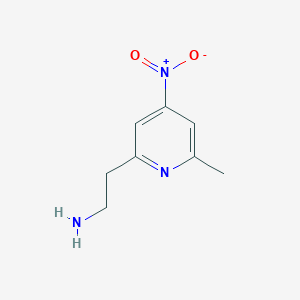
![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
